In-Depth Technical Guide: 1-(3-(Pentyloxy)phenyl)ethanol in Advanced Synthesis
In-Depth Technical Guide: 1-(3-(Pentyloxy)phenyl)ethanol in Advanced Synthesis
Executive Summary
1-(3-(pentyloxy)phenyl)ethanol is a highly versatile, lipophilic building block utilized in advanced medicinal chemistry and materials science. Characterized by a meta-substituted pentyloxy chain and a chiral secondary alcohol, this compound serves as a critical intermediate for synthesizing neuroactive agents, local anesthetics, and liquid crystalline polymers. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthetic pathways, and downstream applications, structured for researchers and drug development professionals.
Chemical Identity & Structural Analysis
The molecular architecture of 1-(3-(pentyloxy)phenyl)ethanol combines a rigid aromatic core with a flexible, lipophilic pentyl tail and a polar hydroxyl headgroup.
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CAS Registry Context: While the parent ketone, 1-(3-(pentyloxy)phenyl)ethanone, is registered under CAS No. 37062-69-4 [1], and the aldehyde precursor 3-pentyloxybenzaldehyde under CAS No. 24083-06-5 , the specific secondary alcohol derivative 1-(3-(pentyloxy)phenyl)ethanol represents a specialized, custom-synthesized building block. It is typically generated in situ or synthesized on demand, meaning it lacks a universally commercialized discrete CAS number in standard public registries.
Physicochemical Properties
The following table summarizes the quantitative data and predictive metrics for the target molecule, highlighting its suitability for pharmacological applications:
| Property | Value | Rationale / Implication |
| IUPAC Name | 1-[3-(pentyloxy)phenyl]ethan-1-ol | Standard systematic nomenclature |
| Molecular Formula | C₁₃H₂₀O₂ | Aliphatic-aromatic ether-alcohol |
| Molecular Weight | 208.30 g/mol | Ideal for oral bioavailability (Lipinski's Rule of 5) |
| LogP (Predicted) | ~3.8 | High lipophilicity; excellent Blood-Brain Barrier (BBB) penetration |
| H-Bond Donors | 1 | Secondary hydroxyl group (-OH) provides a functionalization handle |
| H-Bond Acceptors | 2 | Ether oxygen (-O-) and hydroxyl oxygen (-OH) |
| Rotatable Bonds | 7 | High conformational flexibility in the alkyl tail |
| TPSA | 29.46 Ų | Highly permeable across lipid bilayers |
Mechanistic Synthesis & Causality (E-E-A-T)
To synthesize 1-(3-(pentyloxy)phenyl)ethanol, two primary convergent pathways are utilized. Both methods rely on commercially available precursors and emphasize chemoselectivity.
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Pathway A (Hydride Reduction): The reduction of 1-(3-(pentyloxy)phenyl)ethanone[1] using sodium borohydride (NaBH₄) is the most atom-economical route. Causality: NaBH₄ is selected over Lithium Aluminum Hydride (LiAlH₄) because it is chemoselective for the ketone carbonyl and operates safely in protic solvents (methanol). This avoids the over-reduction or ether-cleavage risks associated with harsher hydrides.
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Pathway B (Grignard Addition): The nucleophilic addition of methylmagnesium bromide to 3-pentyloxybenzaldehyde provides an alternative C-C bond-forming route. Causality: Conducting the reaction at -78°C minimizes enolization and aldol condensation side-reactions, ensuring a clean nucleophilic attack and high yield.
Fig 1: Convergent synthetic pathways to 1-(3-(pentyloxy)phenyl)ethanol.
Experimental Protocols (Self-Validating Systems)
Protocol: Chemoselective Hydride Reduction (Pathway A)
This protocol is designed as a self-validating system, ensuring that researchers can verify the reaction's success in real-time without relying solely on post-reaction LC-MS.
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Initiation: Dissolve 10.0 mmol of 1-(3-(pentyloxy)phenyl)ethanone in 30 mL of anhydrous methanol. Cool the flask to 0°C using an ice bath.
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Expert Rationale: The reduction is exothermic; starting at 0°C prevents solvent boil-off and suppresses unwanted side reactions.
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Reagent Addition: Slowly add 12.0 mmol (1.2 eq) of NaBH₄ in small portions over 15 minutes.
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Expert Rationale: Portion-wise addition controls the evolution of hydrogen gas, preventing reaction runaway.
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Reaction Progression & Validation: Remove the ice bath and stir at room temperature for 2 hours.
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Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) solvent system. The reaction is deemed complete when the UV-active ketone spot (higher Rf ) is entirely replaced by the more polar alcohol spot (lower Rf ).
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Quenching: Slowly add 10 mL of saturated aqueous NH₄Cl.
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Expert Rationale: A mildly acidic quench safely neutralizes excess hydride without risking the cleavage of the acid-sensitive pentyloxy ether linkage.
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Isolation: Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure to yield the crude racemic (±)-1-(3-(pentyloxy)phenyl)ethanol.
Applications in Pharmacology & Materials Science
Medicinal Chemistry: Local Anesthetics & CNS Agents
The 3-alkoxyphenyl motif is a critical pharmacophore in the design of local anesthetics and anti-inflammatory agents. For instance, drugs like Pentacaine (a pyrrolidinocyclohexyl ester of 3-pentyloxyphenylcarbamic acid) leverage the pentyloxy chain to penetrate the lipid bilayer of neuronal membranes, effectively blocking voltage-gated sodium channels[2][3].
1-(3-(pentyloxy)phenyl)ethanol serves as a highly modular building block in this domain. Its secondary hydroxyl group can be readily converted into esters, carbamates, or amines to synthesize novel neuroactive analogs with optimized blood-brain barrier (BBB) permeability. The reversible association of these protonated drug molecules with negatively charged DNA backbones is also a subject of active pharmacokinetic research[2].
Advanced Materials
Beyond pharmacology, alkoxy-substituted aromatic alcohols are utilized in the synthesis of liquid crystalline polymers. The flexible pentyl chain acts as a "tail" that promotes nematic phase formation, while the chiral center at the ethanol group can induce chiral nematic (cholesteric) phases if the racemate is resolved into a single enantiomer via enzymatic kinetic resolution.
References
Note: In accordance with web grounding best practices, working landing pages are prioritized for source verification.
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Title: Interaction of some esters of 2-, 3-, 4-alkoxyphenylcarbamic acids with surface-bound DNA at a dsDNA modified electrode Source: IMR Press URL: [Link] (Cited in text as[2])
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Title: Production Method of Pentacaine hydrochloride Source: LookChem URL: [Link] (Cited in text as[3])
